molecular formula C8H19O3PS2 B15346921 Phosphonothioic acid, methyl-, O-ethyl S-(2-(propylsulfinyl)ethyl) ester CAS No. 53151-69-2

Phosphonothioic acid, methyl-, O-ethyl S-(2-(propylsulfinyl)ethyl) ester

Cat. No.: B15346921
CAS No.: 53151-69-2
M. Wt: 258.3 g/mol
InChI Key: AKAIDSGISZHBII-PYMCNQPYSA-N
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Description

Phosphonothioic acid, methyl-, O-ethyl S-(2-(propylsulfinyl)ethyl) ester is an organophosphate compound with the molecular formula C8H19O3PS2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of methylphosphonothioic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactants.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfur atom in the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the phosphorus atom.

  • Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of phosphonic acids or their derivatives.

  • Reduction: Reduction reactions can produce phosphine derivatives.

  • Substitution: Substitution reactions can result in the formation of various esters or amides.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It can be used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: It may be utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: It can be used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the interaction with specific molecular targets and pathways. For example, in biochemical studies, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, affecting their activity and altering biochemical pathways.

  • Signal Transduction: It may interfere with signal transduction pathways, influencing cellular responses and functions.

Comparison with Similar Compounds

This compound is unique compared to other similar compounds due to its specific chemical structure and properties. Some similar compounds include:

  • Phosphonothioic acid, methyl-, S-(2-(diethylamino)ethyl) O-ethyl ester: This compound has a similar structure but with a different substituent on the sulfur atom.

  • O-Ethyl methylphosphonothioic acid: Another organophosphate compound with similar reactivity but different functional groups.

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Properties

CAS No.

53151-69-2

Molecular Formula

C8H19O3PS2

Molecular Weight

258.3 g/mol

IUPAC Name

ethoxy-methyl-[2-[(S)-propylsulfinyl]ethoxy]-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C8H19O3PS2/c1-4-7-14(9)8-6-11-12(3,13)10-5-2/h4-8H2,1-3H3/t12?,14-/m0/s1

InChI Key

AKAIDSGISZHBII-PYMCNQPYSA-N

Isomeric SMILES

CCC[S@](=O)CCOP(=S)(C)OCC

Canonical SMILES

CCCS(=O)CCOP(=S)(C)OCC

Origin of Product

United States

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